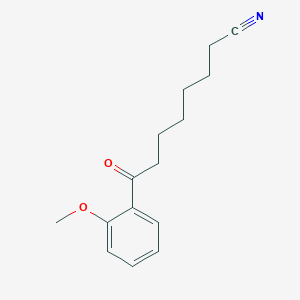

8-(2-Methoxyphenyl)-8-oxooctanenitrile

Beschreibung

Contextualization within Ketone and Nitrile Functional Group Chemistry

Ketones, with their electrophilic carbonyl carbon, are central intermediates in a vast array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Grignard reactions, and Wittig olefination. The polarity of the carbonyl group also influences the acidity of α-protons, enabling enolate formation and subsequent alkylation or acylation reactions.

The nitrile group, or cyano group (-C≡N), is a versatile functional group in organic synthesis. acs.org Its linear geometry and strong dipole moment contribute to its unique reactivity. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. researchgate.net Nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or react with organometallic reagents to form ketones. libretexts.org This trifecta of reactivity makes the nitrile group a valuable synthon for a diverse range of molecular transformations.

The presence of both a ketone and a nitrile in one molecule, as in 8-(2-Methoxyphenyl)-8-oxooctanenitrile, presents opportunities for selective and sequential reactions, allowing for the construction of intricate molecular architectures from a single starting material.

Structural Features and Nomenclature of this compound

The chemical structure of this compound consists of an eight-carbon nitrile chain (octanenitrile) where the eighth carbon atom is part of a ketone. This ketone is further substituted with a 2-methoxyphenyl group.

Systematic IUPAC Name: this compound

Following the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC), the name is derived as follows:

The longest carbon chain containing the principal functional group (nitrile) is an eight-carbon chain, hence "octanenitrile". ausetute.com.auyoutube.com

The carbon of the nitrile group is designated as carbon-1. ausetute.com.au

At carbon-8, there is a carbonyl group (C=O), indicated by the prefix "8-oxo".

Also at carbon-8, a 2-methoxyphenyl group is attached.

The structure can be visualized as a heptyl chain linking the cyano group and the carbonyl carbon, which is directly bonded to the substituted aromatic ring.

Interactive Data Table: Structural and Chemical Properties

| Property | Value |

| Molecular Formula | C15H19NO2 |

| IUPAC Name | This compound |

| Functional Groups | Ketone, Nitrile, Ether (methoxy group), Aromatic ring |

| Key Structural Features | Long aliphatic chain, ortho-substituted aromatic ring |

Overview of Research Significance in the Field of Complex Molecule Construction

The significance of this compound in research lies in its nature as a bifunctional molecule. nih.gov Such molecules are highly valued in the synthesis of complex targets because they can undergo a variety of transformations at either functional group, often with high selectivity.

The long aliphatic chain provides flexibility and can be a key element in the synthesis of macrocycles or other complex ring systems. The ketone functionality can serve as a handle for introducing further complexity through reactions at the carbonyl group or at the α-carbon. The nitrile group can be converted into other important functional groups, such as amines or carboxylic acids, which are prevalent in biologically active molecules. nih.gov

The 2-methoxyphenyl group is a common motif in many natural products and pharmaceuticals. The methoxy (B1213986) group can influence the reactivity of the aromatic ring and the ketone through electronic and steric effects. For instance, in Friedel-Crafts acylation reactions, the methoxy group is an ortho-, para-director. youtube.com The presence of this specific moiety suggests that this compound could be a precursor to compounds with potential biological activity.

While specific research detailing the synthesis and applications of this compound is not extensively documented in publicly available literature, its structural components suggest its utility as a versatile building block. A plausible synthetic route to this compound would involve the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with a suitable ω-cyanoalkanoyl chloride, such as 8-chloro-8-oxooctanenitrile, in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgnumberanalytics.commasterorganicchemistry.com This reaction would be expected to yield a mixture of ortho and para isomers, from which the desired 2-methoxy product could be isolated.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(2-methoxyphenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-15-11-7-6-9-13(15)14(17)10-5-3-2-4-8-12-16/h6-7,9,11H,2-5,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVDKTGVVVRJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645189 | |

| Record name | 8-(2-Methoxyphenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-56-6 | |

| Record name | 8-(2-Methoxyphenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 2 Methoxyphenyl 8 Oxooctanenitrile

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 8-(2-Methoxyphenyl)-8-oxooctanenitrile, two primary strategic disconnections are considered, outlining distinct synthetic approaches.

Strategy A: Friedel-Crafts Acylation Approach

This strategy involves the disconnection of the carbon-carbon bond between the aromatic ring and the carbonyl group. This bond is synthetically accessible through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This disconnection leads to two key precursors: anisole (B1667542) (methoxybenzene) and a derivatized octanenitrile (B114854) chain, such as 7-cyanoheptanoyl chloride. This approach focuses on forming the aryl-ketone bond as a pivotal step.

Strategy B: Late-Stage Cyanation Approach

An alternative strategy involves disconnecting the carbon-nitrile (C-CN) bond. This retrosynthetic step suggests that the nitrile group can be introduced at a later stage of the synthesis via nucleophilic substitution. The immediate precursor would be an 8-halo-1-(2-methoxyphenyl)octan-1-one. This intermediate can be further disconnected via the Friedel-Crafts acylation pathway, breaking it down into anisole and an 8-halooctanoyl chloride. This approach prioritizes the formation of the keto-alkyl chain first, followed by the installation of the terminal nitrile.

Precursor Synthesis and Functionalization Strategies

The 2-methoxyphenyl ketone moiety is a crucial component of the target molecule. A primary method for its synthesis is the Friedel-Crafts acylation of anisole. masterorganicchemistry.comyoutube.com The methoxy (B1213986) group of anisole is an ortho-, para-directing activator for electrophilic aromatic substitution. However, controlling the regioselectivity to favor the ortho product over the thermodynamically more stable para-isomer can be challenging due to steric hindrance. Reaction conditions, such as the choice of Lewis acid catalyst and solvent, must be carefully optimized to enhance the yield of the desired 2-substituted product.

Another synthetic route involves the catalytic rearrangement of phenolic esters, known as the Fries rearrangement. organic-chemistry.orggoogle.com This process can be tailored to favor the formation of ortho-hydroxyphenyl ketones, which can subsequently be alkylated with a methylating agent to yield the desired 2-methoxyphenyl ketone precursor. google.com Modern cross-coupling reactions, such as Suzuki or Grignard reactions involving 2-methoxybenzoyl chloride, also provide viable pathways to these key building blocks. organic-chemistry.orgontosight.ai

The octanenitrile chain must be appropriately functionalized to react with the aromatic precursor. The nature of this derivatization depends on the chosen synthetic strategy.

For the Friedel-Crafts acylation approach (Strategy A), a suitable acylating agent is required. This can be 7-cyanoheptanecarboxylic acid, which can be converted to the more reactive 7-cyanoheptanoyl chloride using reagents like thionyl chloride or oxalyl chloride. The carboxylic acid precursor can be synthesized from starting materials such as octanedioic acid (suberic acid) through a partial functional group transformation.

For the late-stage cyanation approach (Strategy B), the key scaffold is an 8-halooctanoyl chloride. This can be prepared from 8-halooctanoic acids (e.g., 8-bromooctanoic acid). These precursors can be accessed through various methods, including the ring-opening of cyclic esters derived from cycloheptanone (B156872) via Baeyer-Villiger oxidation.

Carbon-Carbon Bond Formation Reactions

The construction of the molecule's carbon skeleton relies on robust and efficient carbon-carbon bond-forming reactions.

The installation of the ketone moiety is a critical step in synthesizing this compound. The Friedel-Crafts acylation is a classic and powerful method for this transformation. masterorganicchemistry.com This reaction typically involves treating anisole with an acyl chloride (e.g., 7-cyanoheptanoyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comyoutube.com

While effective, classical Friedel-Crafts reactions can sometimes be limited by harsh conditions and regioselectivity issues. Modern organic synthesis offers milder alternatives. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between an organoboron reagent and an acyl chloride can form ketones under significantly gentler conditions, offering broad functional group tolerance. organic-chemistry.org Similarly, the Weinreb ketone synthesis provides a high-yield method for preparing ketones from Weinreb amides and organometallic reagents. organic-chemistry.org

| Reaction | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | Anhydrous, often requires stoichiometric catalyst | Well-established, uses readily available materials | Harsh conditions, potential for poor regioselectivity |

| Suzuki-Miyaura Coupling | Acyl Halide, Boronic Acid, Pd Catalyst | Mild base, aqueous or organic solvents | Mild conditions, high functional group tolerance | Requires pre-functionalized coupling partners |

| Weinreb Ketone Synthesis | Weinreb Amide, Organometallic Reagent (e.g., Grignard) | Anhydrous ether or THF, low temperatures | High yield, avoids over-addition to form tertiary alcohols | Requires synthesis of the Weinreb amide precursor |

The nitrile functional group is a versatile synthetic handle that can be introduced through various cyanation methods. numberanalytics.comnumberanalytics.com In the context of Strategy B, the final step is the conversion of an 8-halo-1-(2-methoxyphenyl)octan-1-one precursor to the target nitrile.

The most direct method is a nucleophilic substitution (S_N_2) reaction using an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. wikipedia.org This reaction is generally efficient for primary alkyl halides.

For substrates where direct substitution is challenging, transition metal-catalyzed cyanation reactions have become indispensable. taylorandfrancis.com The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is effective for aryl halides and can be adapted for alkyl systems. wikipedia.org More recently, palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for cyanation. numberanalytics.comwikipedia.org These methods often employ less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) and exhibit excellent functional group compatibility under mild conditions. wikipedia.org

| Methodology | Cyanide Source | Substrate | Catalyst/Conditions | Key Features |

|---|---|---|---|---|

| Nucleophilic Substitution (S_N_2) | NaCN, KCN | Alkyl Halides/Sulfonates | Polar aprotic solvent (DMSO, DMF) | Cost-effective and straightforward for primary substrates. wikipedia.org |

| Rosenmund-von Braun Reaction | CuCN | Aryl Halides | High temperature, polar solvents | Classic method for aryl nitrile synthesis. wikipedia.org |

| Palladium-Catalyzed Cyanation | Zn(CN)₂, K₄[Fe(CN)₆] | Aryl/Vinyl Halides & Triflates | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Mild conditions, broad substrate scope, uses less toxic reagents. wikipedia.org |

| Nickel-Catalyzed Cyanation | KCN, Zn(CN)₂ | Aryl Halides | Ni catalyst, ligands | Avoids precious metals, offers alternative reactivity. numberanalytics.comwikipedia.org |

Alkylation and Cross-Coupling Approaches for Alkyl Chain Assembly

The construction of the eight-carbon chain terminating in a nitrile group, attached to a 2-methoxyphenyl ketone core, can be achieved through several strategic bond-forming reactions. Key among these are Friedel-Crafts acylation and the Houben-Hoesch reaction for the formation of the aryl ketone, followed by methodologies to introduce or build the functionalized alkyl chain.

A primary approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with a suitable acylating agent that already contains the seven-carbon nitrile chain. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. wikipedia.orgsigmaaldrich.com The ortho- and para-directing effect of the methoxy group on the aromatic ring of anisole would lead to a mixture of isomers, necessitating subsequent separation of the desired ortho-product. A plausible acylating agent would be an acyl chloride or anhydride (B1165640) derived from suberonitrile or a related ω-cyano carboxylic acid.

Alternatively, the Houben-Hoesch reaction presents a method where a nitrile itself acts as the electrophile in the acylation of an electron-rich arene like a phenol (B47542) or its ether derivative. wikipedia.org This reaction is driven by a Lewis acid and hydrogen chloride, and it forms an aryl ketone directly from a nitrile, which could be a strategic advantage in the synthesis of this compound. wikipedia.org

For the assembly of the alkyl chain, if not introduced in its entirety via the initial acylation, cross-coupling reactions offer a powerful tool. While the specific application to this compound is not detailed in the literature, general principles of nitrile synthesis through C-C coupling can be applied. For instance, a precursor molecule containing the 2-methoxyphenyl ketone and a shorter alkyl chain with a suitable leaving group could be coupled with a cyanide source.

Another strategy involves the "cyano-borrowing reaction," a nickel-catalyzed process that can convert cyanohydrins and aldehydes or ketones into β-cyano ketones. researchgate.net This atom- and step-economical reaction proceeds through the cleavage of the C-CN bond of a cyanohydrin, followed by an aldol (B89426) condensation and conjugate addition of the cyanide. researchgate.net While this method typically forms β-cyano ketones, its principles could be adapted for the synthesis of longer-chain keto-nitriles.

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Friedel-Crafts Acylation | Arene (e.g., Anisole), Acyl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | Electrophilic aromatic substitution to form aryl ketones. wikipedia.orgsigmaaldrich.comorganic-chemistry.org |

| Houben-Hoesch Reaction | Electron-rich Arene, Nitrile | Lewis Acid, HCl | Forms an aryl ketone directly from a nitrile. wikipedia.org |

| Cyano-Borrowing Reaction | Cyanohydrin, Aldehyde/Ketone | Nickel Catalyst | Atom- and step-economical synthesis of β-cyano ketones. researchgate.net |

Stereochemical Control and Diastereoselective Synthesis Considerations

Introducing stereochemical complexity into the structure of this compound, for instance by creating a chiral center at the carbon bearing a hydroxyl group from the reduction of the ketone, requires precise control over the reaction conditions and the use of chiral catalysts or auxiliaries. A significant area of advancement in this regard is the use of biocatalysis for the asymmetric reduction of prochiral ketones.

Whole-cell biocatalysts have demonstrated remarkable enantioselectivity in the reduction of aromatic and heteroaromatic ketones. tandfonline.comnih.govnih.govmdpi.com For example, Lactobacillus senmaizukei has been successfully employed for the enantioselective bioreduction of various substituted aromatic ketones to their corresponding chiral secondary alcohols with good yields and enantioselectivities. tandfonline.com Similarly, Bacillus cereus TQ-2 has been identified as a versatile whole-cell biocatalyst for the asymmetric reduction of a range of ketones, often following an anti-Prelog stereoselectivity. mdpi.com These biocatalytic methods offer a green and efficient alternative to traditional chemical reductants, operating under mild conditions and often providing high enantiomeric excess. tandfonline.comnih.gov

The application of such biocatalysts to this compound would involve the reduction of the ketone to a chiral alcohol. The choice of microorganism would be crucial in determining the stereochemical outcome (i.e., the (R) or (S) configuration of the resulting alcohol).

Beyond biocatalysis, organocatalysis presents a metal-free approach to asymmetric synthesis. While direct asymmetric synthesis of the keto-nitrile is less commonly reported, related transformations offer insights. For instance, organocatalytic asymmetric hydroxylation of β-keto esters using cinchona-alkaloid derivatives as catalysts can produce optically active anti-diols in high yields and with good enantioselectivity. nih.gov Furthermore, the decarboxylative Mannich reaction of β-keto acids, catalyzed by bifunctional thiourea (B124793) catalysts derived from cinchonine, has been shown to produce chiral β-amino ketones with good enantioselectivities. nih.gov These examples highlight the potential of organocatalysis in controlling stereochemistry in molecules containing a keto group.

| Method | Catalyst/Reagent | Transformation | Stereochemical Outcome |

| Biocatalytic Reduction | Lactobacillus senmaizukei (whole-cell) | Ketone to Chiral Alcohol | Enantioselective reduction of aromatic ketones. tandfonline.com |

| Biocatalytic Reduction | Bacillus cereus TQ-2 (whole-cell) | Ketone to Chiral Alcohol | Anti-Prelog stereospecific reduction. mdpi.com |

| Organocatalytic Hydroxylation | Cinchona-alkaloid derivatives | α-hydroxylation of β-keto esters | High yields and good enantioselectivity for anti-diols. nih.gov |

| Organocatalytic Mannich Reaction | Cinchonine-derived thiourea | Decarboxylative addition to imines | Good enantioselectivities for chiral β-amino ketones. nih.gov |

Sustainable Synthesis and Green Chemistry Principles in Route Design

The design of synthetic routes for this compound can be significantly improved by incorporating the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. rsc.org

One of the key tenets of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and its use in organic synthesis is a growing area of research. For the synthesis of aromatic ketones, methods that can be performed in water are highly desirable.

Biocatalysis , as discussed in the context of stereochemical control, is inherently a green technology. Enzymes and whole-cell catalysts operate under mild conditions (ambient temperature and pressure, neutral pH), are biodegradable, and often exhibit high selectivity, which minimizes the formation of byproducts and simplifies purification processes. nih.govtudelft.nl The use of biocatalysts for the reduction of the ketone in this compound aligns perfectly with green chemistry principles. tandfonline.commdpi.com

Photocatalysis offers another sustainable approach to chemical synthesis by utilizing light as a renewable energy source. While specific applications to the target molecule are not documented, photocatalysis is increasingly used for C-C bond formation and other key transformations in organic synthesis.

Furthermore, the choice of reagents and catalysts with lower toxicity and environmental impact is crucial. For instance, in Friedel-Crafts acylations, exploring solid acid catalysts that can be easily recovered and reused would be a greener alternative to stoichiometric amounts of Lewis acids that generate significant waste during workup.

The use of renewable resources is another important aspect of green chemistry. A notable example, though not directly applicable to the synthesis of the target molecule, is the use of lemon juice as a natural, biodegradable acid catalyst in the synthesis of certain heterocyclic compounds under concentrated solar radiation. rsc.org This illustrates the growing interest in replacing traditional, often harsh, chemical catalysts with sustainable alternatives.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Benign Solvents | Employing water as a solvent where possible. |

| Biocatalysis | Using enzymes or whole-cell catalysts for stereoselective reduction of the ketone. tandfonline.comnih.govnih.govmdpi.com |

| Renewable Feedstocks/Catalysts | Exploring the use of catalysts derived from renewable sources. rsc.org |

| Catalysis over Stoichiometric Reagents | Utilizing recyclable solid acid catalysts for Friedel-Crafts reactions. |

| Energy Efficiency | Employing photocatalysis or biocatalysis which often operate at ambient temperature. |

Mechanistic Investigations of Reactions Involving 8 2 Methoxyphenyl 8 Oxooctanenitrile

Elucidation of Reaction Pathways and Intermediates

There is currently no available research that elucidates the specific reaction pathways and intermediates involved in chemical transformations of 8-(2-Methoxyphenyl)-8-oxooctanenitrile.

Influence of the 2-Methoxyphenyl Group on Reactivity and Selectivity

Information regarding the specific influence of the 2-methoxyphenyl group on the reactivity and selectivity of this compound is not documented in the available scientific literature.

Kinetic and Thermodynamic Aspects of Chemical Transformations

No kinetic or thermodynamic data for the chemical transformations of this compound has been published in the sources reviewed.

Transition State Analysis and Energy Profile Mapping

There are no available studies that provide a transition state analysis or energy profile mapping for reactions involving this compound.

Chemical Transformations and Reactivity Profile of 8 2 Methoxyphenyl 8 Oxooctanenitrile

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group, characterized by a carbon-oxygen double bond, is a site of significant electrophilicity at the carbonyl carbon. This makes it susceptible to attack by various nucleophiles.

Nucleophilic Addition Reactions to the Ketone

Nucleophilic addition is a fundamental reaction of carbonyl compounds. masterorganicchemistry.com The partially positive carbonyl carbon is an excellent electrophile, readily reacting with a wide array of nucleophiles. masterorganicchemistry.com This reaction leads to the formation of a tetrahedral intermediate where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com

Common nucleophiles that can add to the ketone in 8-(2-Methoxyphenyl)-8-oxooctanenitrile include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride). The addition of a Grignard reagent, for instance, would result in the formation of a tertiary alcohol after an acidic workup. Similarly, reduction with a hydride reagent would yield a secondary alcohol.

The reversibility of nucleophilic addition depends on the basicity of the incoming nucleophile compared to the resulting alkoxide. masterorganicchemistry.com Reactions with strong nucleophiles like Grignards and hydrides are generally irreversible. masterorganicchemistry.com

Interactive Data Table: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Organolithium | Butyllithium (CH₃CH₂CH₂CH₂Li) | Tertiary Alcohol |

Derivatization and Condensation Reactions of the Carbonyl

The ketone carbonyl group can also undergo condensation reactions with various nitrogen-based nucleophiles. These reactions typically involve the initial nucleophilic addition to the carbonyl, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.

Examples of such derivatizations include the formation of imines with primary amines, enamines with secondary amines, oximes with hydroxylamine, and hydrazones with hydrazine (B178648) and its derivatives. These reactions are often catalyzed by acid.

Reactivity of the Nitrile Functional Group

The nitrile group (—C≡N) is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations. researchgate.net The carbon atom of the nitrile is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a base. researchgate.netnih.gov

Nucleophilic Reactions with the Nitrile Moiety

The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles. libretexts.org For example, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.org This provides a synthetic route to introduce a new alkyl or aryl group adjacent to the newly formed carbonyl.

Reduction and Hydrolysis Pathways of the Nitrile

The nitrile group can be fully or partially reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. libretexts.org The use of a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBALH), allows for the partial reduction of the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. libretexts.org

Hydrolysis of the nitrile group can lead to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comyoutube.com Both acid- and base-catalyzed hydrolysis are possible. libretexts.orglumenlearning.com In acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon and facilitating the attack of water. lumenlearning.comyoutube.com Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org Careful control of reaction conditions can allow for the isolation of the intermediate amide. youtube.com

Interactive Data Table: Transformation Pathways of the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Partial Reduction | Diisobutylaluminium Hydride (DIBALH), then H₂O | Aldehyde |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Partial Hydrolysis | H₂O, acid or base (controlled) | Amide |

| Nucleophilic Addition | Grignard Reagent (e.g., RMgX), then H₃O⁺ | Ketone |

Cycloaddition Chemistry Involving the Nitrile

Nitriles can participate in cycloaddition reactions, acting as a 2π component. libretexts.org While less common than for alkenes and alkynes, nitriles can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For instance, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole ring.

Reactivity of the Alkyl Chain and Aromatic Ring

The reactivity of this compound is distributed across several key sites within its structure. The long alkyl chain provides two primary points of reactivity at the carbons alpha to the carbonyl and nitrile groups. The 2-methoxyphenyl ring, with its electron-donating and electron-withdrawing substituents, is primed for electrophilic substitution, while the carbonyl and nitrile groups themselves are susceptible to a variety of oxidative and reductive transformations.

Functionalization of the Alpha-Carbons to the Ketone and Nitrile

The presence of electron-withdrawing groups makes the protons on adjacent carbons (alpha-carbons) acidic and thus removable by a suitable base. This deprotonation generates nucleophilic carbanions (or enolates in the case of the ketone) that can participate in a variety of bond-forming reactions.

Alpha to the Ketone (C-7): The protons on the 7th carbon are significantly more acidic (pKa ≈ 19-20) than those alpha to the nitrile. Treatment with bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) will preferentially generate an enolate at this position. youtube.com This enolate can then react with various electrophiles. For instance, alkylation can be achieved using alkyl halides to introduce new carbon-carbon bonds. This process allows for the extension and branching of the alkyl chain at the C-7 position.

Alpha to the Nitrile (C-2): The protons on the 2nd carbon, adjacent to the nitrile group, are also acidic (pKa ≈ 25) and can be removed by strong bases to form a nitrile-stabilized carbanion. youtube.comacs.org This nucleophile can subsequently be functionalized, typically through alkylation, providing a method to introduce substituents at the terminus of the chain.

Due to the significant difference in acidity, selective functionalization is highly feasible. Weaker bases will exclusively deprotonate the position alpha to the ketone, while stronger bases or specific reaction conditions would be required to involve the position alpha to the nitrile.

Table 1: Representative Reactions at Alpha-Carbon Positions

| Position | Reaction Type | Reagents | Expected Product |

| C-7 (α to Ketone) | Alkylation | 1. LDA, THF, -78 °C2. R-X (e.g., CH₃I) | 7-Alkyl-8-(2-methoxyphenyl)-8-oxooctanenitrile |

| C-7 (α to Ketone) | Halogenation | Br₂, Acetic Acid | 7-Bromo-8-(2-methoxyphenyl)-8-oxooctanenitrile |

| C-2 (α to Nitrile) | Alkylation | 1. NaH, DMF2. R-X (e.g., CH₃CH₂Br) | 2-Alkyl-8-(2-methoxyphenyl)-8-oxooctanenitrile |

Electrophilic Aromatic Substitution on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl ring is subject to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of substitution is directed by the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the acyl group (-C(O)R).

Directing Effects: The methoxy group is a powerful activating, ortho, para-director due to its ability to donate electron density through resonance. uci.edu The acyl group is a deactivating, meta-director because it withdraws electron density from the ring.

Positional Reactivity: The combined influence of these groups determines the most likely sites for electrophilic attack. The positions ortho and para to the strongly activating methoxy group (positions 3 and 5, respectively) are the most electron-rich. The positions meta to the deactivating acyl group (also positions 3 and 5) are the least deactivated. Therefore, electrophilic substitution is strongly favored at positions 3 and 5. Position 3 is generally less sterically hindered than position 5, which is flanked by two substituents.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). wikipedia.orgoneonta.edu

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 8-(2-Methoxy-3-nitrophenyl)-8-oxooctanenitrile and/or 8-(2-Methoxy-5-nitrophenyl)-8-oxooctanenitrile |

| Bromination | Br₂, FeBr₃ | 8-(3-Bromo-2-methoxyphenyl)-8-oxooctanenitrile and/or 8-(5-Bromo-2-methoxyphenyl)-8-oxooctanenitrile |

| Acylation | CH₃COCl, AlCl₃ | 8-(3-Acetyl-2-methoxyphenyl)-8-oxooctanenitrile and/or 8-(5-Acetyl-2-methoxyphenyl)-8-oxooctanenitrile |

Oxidative and Reductive Transformations of the Octane Chain

The ketone and nitrile functional groups are readily susceptible to reduction, while the ketone can also undergo specific oxidative reactions.

Reduction Reactions:

Selective Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). youtube.com This reagent will typically not affect the nitrile group.

Reduction of Both Groups: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone to a secondary alcohol and the nitrile to a primary amine. libretexts.orgyoutube.com

Deoxygenation of Ketone: The ketone carbonyl can be completely removed (reduced to a methylene (B1212753) group, -CH₂-) via Wolff-Kishner (hydrazine, KOH) or Clemmensen (Zn(Hg), HCl) reduction, yielding 8-(2-methoxyphenyl)octanenitrile. These methods generally leave the nitrile group intact.

Nitrile Reduction: Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) can also be employed to reduce the nitrile to an amine. Depending on the conditions, the ketone may also be reduced. libretexts.org

Oxidative Reactions:

Baeyer-Villiger Oxidation: The ketone can undergo oxidation to form an ester. In this reaction, an oxidant like a peroxy acid (e.g., m-CPBA) inserts an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon. Given the structure, this would likely result in the formation of a phenyl ester and heptanenitrile.

Table 3: Oxidation and Reduction of the Octane Chain

| Reaction Type | Reagent(s) | Functional Group(s) Affected | Product |

| Selective Reduction | NaBH₄, MeOH | Ketone | 8-Hydroxy-8-(2-methoxyphenyl)octanenitrile |

| Full Reduction | LiAlH₄, then H₂O | Ketone and Nitrile | 8-(2-Methoxyphenyl)octane-1,8-diol |

| Deoxygenation | H₂NNH₂, KOH, heat | Ketone | 8-(2-Methoxyphenyl)octanenitrile |

| Oxidation | m-CPBA | Ketone | 2-Methoxyphenyl 7-cyanoheptanoate |

Chemo- and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound necessitates a careful consideration of selectivity to achieve desired chemical outcomes.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. A prime example is the reduction of the molecule. As noted, sodium borohydride is a chemoselective reagent that will reduce the ketone to an alcohol while leaving the nitrile group untouched. youtube.com Conversely, lithium aluminum hydride lacks this selectivity and will react with both functional groups. libretexts.org Similarly, electrophilic attack will preferentially occur on the electron-rich aromatic ring rather than the electron-deficient carbonyl or nitrile carbons.

Regioselectivity: This refers to the preference for reaction at one position over another. In the context of this compound, regioselectivity is most evident in two areas:

Alpha-Carbon Functionalization: The higher acidity of the protons at C-7 compared to C-2 allows for the regioselective formation of a carbanion/enolate at the position alpha to the ketone under kinetically controlled conditions or with moderately strong bases. youtube.com

Electrophilic Aromatic Substitution: The synergistic directing effects of the methoxy and acyl groups strongly favor substitution at the C-3 and C-5 positions of the aromatic ring, demonstrating high regioselectivity. uci.edu

By leveraging these principles of chemo- and regioselectivity, a chemist can strategically manipulate the structure of this compound to synthesize a diverse array of derivatives, each with unique properties and potential applications. researchgate.netmdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 8 2 Methoxyphenyl 8 Oxooctanenitrile and Its Synthetic Intermediates

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial and most fundamental step in structural elucidation: the confirmation of the molecular formula. longdom.org Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This level of precision allows for the differentiation between ions with the same nominal mass but different elemental compositions.

For 8-(2-Methoxyphenyl)-8-oxooctanenitrile, the expected molecular formula is C₁₅H₁₇NO₂. HRMS analysis would provide an experimental m/z value that can be compared against the calculated exact mass of the theoretical molecular ion and its common adducts. A close match between the observed and calculated mass provides unequivocal evidence for the proposed elemental composition, ruling out other potential formulas. mdpi.com

The data below illustrates the theoretical exact masses that would be targeted in an HRMS experiment.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₅H₁₇NO₂ | 243.12593 |

| [M+H]⁺ | C₁₅H₁₈NO₂⁺ | 244.13321 |

| [M+Na]⁺ | C₁₅H₁₇NNaO₂⁺ | 266.11547 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Experiments) for Elucidating Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement and connectivity of atoms in a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete structural map can be assembled.

¹H NMR Spectroscopy provides information about the chemical environment, number, and connectivity of protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methoxyphenyl group, the methoxy (B1213986) protons, and the seven methylene (B1212753) groups of the octanenitrile (B114854) chain. The chemical shift (δ) of each proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display 15 distinct signals, corresponding to each unique carbon atom, including the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the chain.

The tables below outline the predicted ¹H and ¹³C NMR chemical shifts for the compound, based on established principles and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to C=O) | ~7.8 - 7.9 | dd | 1H |

| Ar-H | ~7.4 - 7.5 | t | 1H |

| Ar-H | ~7.0 - 7.1 | t | 1H |

| Ar-H (ortho to OMe) | ~6.9 - 7.0 | d | 1H |

| -OCH₃ | ~3.9 | s | 3H |

| -CH₂- (adjacent to C=O) | ~3.0 | t | 2H |

| -CH₂- (adjacent to CN) | ~2.4 | t | 2H |

| Internal -CH₂- groups | ~1.3 - 1.8 | m | 8H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~200 - 202 |

| C-O (Aromatic) | ~158 |

| C-H (Aromatic) | ~133 |

| C-C=O (Aromatic, Quaternary) | ~128 |

| C-H (Aromatic) | ~121 |

| C≡N (Nitrile) | ~119 |

| C-H (Aromatic) | ~112 |

| -OCH₃ | ~55 |

| -CH₂- (adjacent to C=O) | ~38 |

| Internal -CH₂- groups | ~24 - 29 |

| -CH₂- (adjacent to CN) | ~17 |

2D NMR Experiments , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to confirm these assignments. libretexts.orgwikipedia.org A COSY spectrum would show correlations between adjacent protons, for instance, confirming the sequence of the methylene groups in the alkyl chain. youtube.com An HMBC spectrum would reveal correlations between carbons and protons that are two or three bonds apart, critically linking the carbonyl carbon to the adjacent methylene protons and the aromatic protons, thereby confirming the connection of the octanenitrile chain to the benzoyl moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing the vibrations of its chemical bonds. Each functional group absorbs infrared radiation or scatters Raman light at specific frequencies, making these methods excellent for functional group identification. libretexts.org

For this compound, the key functional groups that would yield strong, diagnostic signals are the nitrile (C≡N), the ketone (C=O), the methoxy ether (C-O), and the aromatic ring. The conjugation of the ketone with the aromatic ring is expected to lower its stretching frequency compared to a simple aliphatic ketone. wpmucdn.comspectroscopyonline.com

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp | Strong |

| Ketone (C=O) | Stretch | 1690 - 1665 | Very Strong | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Ether (Ar-O-CH₃) | Asymmetric Stretch | 1275 - 1200 | Strong | Weak |

X-ray Crystallography for Single Crystal Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. wikipedia.org This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. libretexts.org The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact position of each atom can be determined.

To perform this analysis on this compound, one would first need to grow a suitable single crystal, which can be a challenging step. If successful, the resulting crystal structure would provide definitive information on:

Bond lengths and angles: Precise measurements for every bond in the molecule.

Conformation: The exact spatial orientation of the atoms, including the dihedral angle between the plane of the aromatic ring and the carbonyl group, and the conformation (e.g., all-trans or gauche) of the flexible octanenitrile chain in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant hydrogen bonds, dipole-dipole interactions, or van der Waals forces.

While this technique is exceptionally powerful, its primary limitation is the requirement of a well-ordered single crystal. lsuhsc.edu

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of the final product from reaction mixtures and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. moravek.com For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be employed. waters.comauroraprosci.com The sample is monitored by a UV detector, typically at the wavelength of maximum absorbance for the methoxyphenyl chromophore. The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% or >98% is often required for subsequent applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. As the purified compound and any impurities elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. This provides the molecular weight of each component, making it an invaluable tool for identifying and characterizing unknown impurities, even at trace levels. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile or semi-volatile compounds. The compound would be injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. In the MS, it undergoes electron ionization, which causes predictable fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. whitman.edulibretexts.org For this compound, characteristic fragments would be expected from cleavage at the bonds adjacent to the carbonyl group.

| m/z Value | Predicted Fragment Structure | Notes |

|---|---|---|

| 243 | [C₁₅H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | 2-methoxybenzoyl cation (base peak) |

| 107 | [C₇H₇O]⁺ | Loss of CO from the m/z 135 fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of methoxy group |

Theoretical and Computational Studies of 8 2 Methoxyphenyl 8 Oxooctanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 8-(2-Methoxyphenyl)-8-oxooctanenitrile, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation.

These calculations would yield crucial information about the molecule's electronic properties, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. This gap is a key indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, a detailed molecular electrostatic potential (MEP) map could be generated to visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.

The geometry optimization process would provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. This information is fundamental for understanding its physical and chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C=O | 1.21 |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-O (methoxy) | 1.36 | |

| C≡N | 1.15 | |

| C-C (alkyl chain) | 1.53 - 1.54 | |

| Bond Angle (°) | O=C-C | 120.5 |

| C-O-C (methoxy) | 118.2 | |

| C-C≡N | 178.9 | |

| Dihedral Angle (°) | C(aromatic)-C(aromatic)-C=O | 15.0 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

To understand the flexibility and dynamic nature of this compound, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape and how the molecule behaves in different environments, such as in a vacuum or in a solvent.

MD simulations would reveal the accessible conformations of the long octanenitrile (B114854) chain and the rotational freedom of the 2-methoxyphenyl group. By analyzing the trajectory of the simulation, researchers could identify the most populated conformational states and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets or other molecules, as its shape can significantly influence its function. The simulations would also provide information on the fluctuations of bond lengths and angles, giving a more realistic picture of the molecule's behavior compared to the static image from DFT calculations.

In Silico Prediction of Reaction Energetics and Pathways

For instance, the reactivity of the nitrile group or the carbonyl group could be investigated. DFT calculations could model the transition state structures for reactions such as hydrolysis of the nitrile or nucleophilic addition to the carbonyl carbon. This in silico approach allows for the screening of potential reactions and catalysts, guiding experimental work and providing a deeper understanding of the molecule's chemical reactivity. The reaction profile, plotting energy against the reaction coordinate, would be a key output of such a study.

Exploration of Intermolecular Interactions and Solvation Effects

The way this compound interacts with itself and with solvent molecules is crucial for understanding its macroscopic properties, such as solubility and crystal packing. Computational studies can explore these intermolecular interactions in detail.

The presence of the polar carbonyl and nitrile groups, along with the aromatic ring and the methoxy (B1213986) group, suggests that this molecule can participate in a variety of non-covalent interactions, including dipole-dipole interactions, van der Waals forces, and potentially weak C-H···O or C-H···N hydrogen bonds. The aromatic ring could also engage in π-π stacking interactions.

To study solvation effects, implicit or explicit solvent models would be used in conjunction with DFT or MD simulations. These models help to understand how the presence of a solvent, such as water or an organic solvent, affects the molecule's conformation, electronic properties, and reactivity. For example, the calculated HOMO-LUMO gap and the predicted reaction energetics might change significantly in a polar solvent compared to a nonpolar one. Hirshfeld surface analysis is a computational tool that could be used to visualize and quantify the intermolecular contacts in a crystal structure, providing a detailed picture of the packing forces.

Applications of 8 2 Methoxyphenyl 8 Oxooctanenitrile As a Building Block in Complex Molecule Synthesis

Role in the Construction of Heterocyclic Systems7.2. Utility in the Synthesis of Diverse Nitrogen-Containing Scaffolds7.3. Contribution to the Assembly of Polyfunctionalized Organic Structures7.4. Implementation in Convergent and Divergent Synthetic Strategies

It is important to note that the absence of published data does not necessarily mean the compound is without synthetic utility, but rather that its applications have not been explored or publicly disclosed.

Future Research Directions and Unexplored Reactivity of 8 2 Methoxyphenyl 8 Oxooctanenitrile

Development of Novel Catalytic Transformations

The dual functionality of 8-(2-methoxyphenyl)-8-oxooctanenitrile opens avenues for innovative catalytic transformations that can selectively target the ketone, the nitrile, or the C-C bonds within its backbone.

The aryl ketone moiety is a prime target for transformations that go beyond simple carbonyl reductions or additions. A significant area of future research involves the palladium-catalyzed activation of the C-C bond adjacent to the carbonyl group. researchgate.netnih.gov This strategy could enable the transformation of the ketone into other valuable functional groups like aryl borates, biaryls, or even other aryl nitriles, effectively using the ketone as a synthetic linchpin. researchgate.netnih.gov Such methods could provide a novel route to functionalize the aromatic ring or to cleave and rebuild the molecular skeleton in a controlled manner.

Another promising direction is the catalytic deoxygenative transformation of the ketone. rsc.org This approach could lead to the formation of multiply arylated alkanes, where the carbonyl oxygen is removed and the carbon skeleton is further elaborated through cross-coupling or alkylation reactions. rsc.org For this compound, this could mean converting the C=O group into a diarylmethane or even a tetraarylethane structure, dramatically increasing molecular complexity in a single pot.

The terminal nitrile group offers a complementary site for catalytic functionalization. Research into metal pincer complexes could lead to novel methods for the selective hydrogenation of the nitrile to a primary amine under mild conditions, a key transformation in pharmaceutical synthesis. rug.nl Furthermore, advanced catalytic systems could enable the direct enantioselective conversion of the nitrile into chiral primary amines using carbon-based nucleophiles, a process that currently represents a significant challenge in organic synthesis. nih.gov The development of reusable, nanostructured cobalt catalysts could also facilitate the reductive alkylation of the nitrile with various aldehydes or ketones, forging new C-N bonds and creating a diverse library of secondary amines. nih.gov

| Potential Catalytic Transformation | Target Functional Group | Potential Products |

| Ligand-Promoted C-C Bond Activation | Aryl Ketone | Aryl borates, Biaryls |

| Deoxygenative Cross-Coupling | Aryl Ketone | Diaryl alkanes, Triarylmethanes |

| Metal Pincer Complex Hydrogenation | Nitrile | Primary amines |

| Enantioselective Nucleophilic Addition | Nitrile | Chiral primary amines |

| Reductive Alkylation | Nitrile | Secondary amines |

Exploration of Bio-inspired Synthetic Routes

Drawing inspiration from nature's synthetic machinery offers a sustainable and highly selective approach to transforming this compound. Biocatalysis, in particular, presents a powerful toolkit for functionalizing this molecule under mild, environmentally benign conditions.

A key area for exploration is the use of nitrile-synthesizing or modifying enzymes. Aldoxime dehydratases, for instance, represent a cyanide-free route to nitrile synthesis and could be explored in reverse or for substrate modification. nih.govmdpi.com More directly applicable are nitrile hydratases and amidases, which can selectively hydrolyze the terminal nitrile to an amide or a carboxylic acid, respectively. journals.co.za This enzymatic approach avoids the harsh acidic or basic conditions of traditional hydrolysis, which could be crucial for preserving other sensitive functionalities in more complex analogs. journals.co.zalibretexts.org The use of whole-cell biocatalysts could offer a practical and scalable method for these transformations. chemistryviews.org

Inspired by enzymes like lysyl oxidase, which converts amine side chains into aldehydes, research could focus on developing chemical methods to achieve similar transformations on derivatives of this compound. nih.govnih.gov For example, after reducing the nitrile to an amine, bio-inspired oxidation could introduce an aldehyde, a versatile functional handle for late-stage peptide or small molecule functionalization. nih.govnih.gov This strategy aligns with the growing interest in creating complex, functionally diverse molecules from simpler precursors.

Furthermore, the synthesis of the long-chain backbone itself could be approached from a bio-inspired perspective. Strategies mimicking the biosynthesis of fatty acids could be employed to construct the octanenitrile (B114854) chain with high control over its structure, potentially incorporating features like conformational constraints to mimic natural product bioactivity. acs.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for translation from traditional batch chemistry to modern continuous flow and automated platforms. These technologies offer enhanced safety, efficiency, and scalability. researchgate.netacm.org

Continuous flow synthesis of the ketone moiety is a particularly attractive prospect. Flow reactors provide superior control over reaction temperature and time, which is critical when using highly reactive organometallic reagents like organolithiums or Grignards to construct the ketone. rsc.orgresearchgate.netnih.gov This precise control can significantly suppress the formation of undesired tertiary alcohol byproducts, a common issue in batch synthesis. rsc.org The development of a telescoped, multi-step flow process could allow for the in-line generation of the organometallic reagent followed by its immediate reaction with a suitable precursor to produce this compound in a streamlined manner. researchgate.netnih.gov

Automated synthesis platforms can be employed to rapidly generate a library of derivatives. researchgate.netucla.edu By integrating flow reactors with automated purification and analysis, a system could be designed to systematically modify either the aryl ketone or the nitrile terminus. For example, an automated platform could perform a catalytic reaction on the ketone, purify the intermediate, and then subject the nitrile to a second transformation, all without manual intervention. researchgate.net This approach would accelerate the exploration of the chemical space around the core structure and the discovery of new compounds with desirable properties.

| Technology Platform | Target Process | Key Advantages |

| Continuous Flow Chemistry | Synthesis of Ketone | Improved temperature control, minimized byproducts, enhanced safety. rsc.orgrsc.org |

| Automated Synthesis | Derivatization of Core Structure | High-throughput library generation, rapid reaction optimization. researchgate.netucla.edu |

| Integrated Flow & Automation | Multi-step Transformations | Streamlined production, reduced manual handling, in-line purification. researchgate.net |

Design of Analogs with Tuned Reactivity Profiles

Systematic modification of the this compound structure can lead to the design of new analogs with fine-tuned reactivity and specific functional properties. Structure-activity relationship (SAR) studies are essential to guide this process.

Modifications to the aromatic ring are a logical starting point. Altering the position of the methoxy (B1213986) group (e.g., to the 3- or 4-position) or replacing it with other substituents (e.g., halogens, alkyl groups, or trifluoromethyl groups) would significantly impact the electronic properties of the ketone. mdpi.comresearchgate.net An electron-withdrawing group, for instance, would make the carbonyl carbon more electrophilic, potentially increasing its reactivity towards nucleophiles. Such studies are crucial for understanding how substituent effects translate to biological activity or catalytic performance. nih.govnih.gov

The aliphatic chain also offers opportunities for modification. Introducing unsaturation, branching, or cyclic constraints could alter the molecule's conformation and physical properties. acs.org Shortening or lengthening the chain would change the spatial relationship between the ketone and nitrile, which could be important for applications where dual-end reactivity is desired.

Finally, the nitrile group can be replaced with other functional groups to create a diverse set of analogs. Isosteres such as isonitriles, alkynes, or small heterocycles could be incorporated. Each new functional group would open up a different set of potential chemical transformations and applications, expanding the utility of the core molecular scaffold.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-(2-Methoxyphenyl)-8-oxooctanenitrile in laboratory settings?

- Methodological Answer : Always use NIOSH/MSHA-certified respirators, EN149-compatible gloves, and OSHA-approved eye protection. Avoid skin contact by wearing chemically resistant clothing. Contaminated materials must be decontaminated before reuse, and waste should be segregated and disposed via certified biohazard services .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Monitor reaction intermediates using TLC or HPLC to detect unintended byproducts (e.g., malononitrile derivatives formed during cyclization). Adjust reaction parameters (temperature, solvent polarity) based on spectroscopic feedback. For example, reducing excess nitrile reagents may suppress side reactions observed in analogous methoxyphenyl ketone syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm the methoxyphenyl and nitrile groups. IR spectroscopy verifies the carbonyl (C=O) stretch (~1700 cm) and nitrile (C≡N) absorption (~2250 cm). X-ray crystallography (if crystals are obtainable) resolves bond angles and intermolecular interactions, as demonstrated in structurally related compounds .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and computational data for this compound’s electronic properties?

- Methodological Answer : Reconcile differences by cross-validating DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis and cyclic voltammetry data. For instance, if computed HOMO-LUMO gaps conflict with observed absorption bands, refine solvation models or consider substituent effects on conjugation .

Q. What strategies can resolve ambiguities in reaction mechanisms involving the nitrile and ketone groups of this compound?

- Methodological Answer : Employ isotopic labeling (e.g., -nitrile) to track nitrile participation in nucleophilic additions. Kinetic studies under varying pH and temperature conditions can differentiate between concerted and stepwise pathways. Analogous oxime-forming reactions with methoxyphenyl substrates suggest protonation of the carbonyl oxygen as a rate-determining step .

Q. How can researchers mitigate purification challenges caused by the compound’s hydrophobicity?

- Methodological Answer : Use gradient elution in reverse-phase chromatography (C18 column, acetonitrile/water mobile phase). For crystalline impurities, fractional recrystallization in ethyl acetate/hexane mixtures improves yield. If byproducts persist, consider derivatization (e.g., forming hydrazones) to enhance solubility differences .

Q. What experimental approaches assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC-MS. Protect from light using amber glassware, as methoxyphenyl groups are prone to photolytic cleavage. Stability-indicating assays (e.g., peroxide formation tests) are critical for long-term storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.